molecular formula C20H18BrN3O4S B10863709 methyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

methyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B10863709
M. Wt: 476.3 g/mol
InChI Key: NGDOMLJLDAABPD-UHFFFAOYSA-N
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Description

Methyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with a unique structure. It contains a thiazinan ring, a bromophenyl group, and a benzoate ester, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves multiple steps. The starting materials typically include 4-bromophenyl isocyanate and methyl 4-aminobenzoate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazinan ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazinan ring and bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often studied using computational and experimental methods.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)benzoate
  • Methyl 4-(bromomethyl)benzoate
  • 4-Bromophenyl benzoate

Uniqueness

Methyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to its thiazinan ring, which is not commonly found in similar compounds. This ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H18BrN3O4S

Molecular Weight

476.3 g/mol

IUPAC Name

methyl 4-[[6-[(4-bromophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C20H18BrN3O4S/c1-24-17(25)11-16(18(26)22-14-9-5-13(21)6-10-14)29-20(24)23-15-7-3-12(4-8-15)19(27)28-2/h3-10,16H,11H2,1-2H3,(H,22,26)

InChI Key

NGDOMLJLDAABPD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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